1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
Description
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with the molecular formula C28H33ClN4O4S This compound is known for its unique structure, which includes an acridine moiety, a sulfonamide group, and an acetamido group
Properties
CAS No. |
53222-05-2 |
|---|---|
Molecular Formula |
C27H30N4O3S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[9-[4-(hexylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C27H30N4O3S/c1-3-4-5-8-17-35(33,34)31-21-13-11-20(12-14-21)29-27-23-9-6-7-10-25(23)30-26-18-22(28-19(2)32)15-16-24(26)27/h6-7,9-16,18,31H,3-5,8,17H2,1-2H3,(H,28,32)(H,29,30) |
InChI Key |
CSXODDCLJJBPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves multiple steps. The general synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the acridine ring.
Attachment of the Sulfonanilide Group: The final step involves the sulfonation of aniline followed by coupling with the acridine derivative to form the desired compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .
Scientific Research Applications
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication process. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The sulfonamide group enhances the compound’s solubility and facilitates its cellular uptake .
Comparison with Similar Compounds
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with similar compounds such as:
1-Propanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy: This compound has a similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
N-[4-[(3-Acetylamino-9-acridinyl)amino]phenyl]-1-hexanesulfonamide: This compound differs in the positioning of the acetamido group, which can influence its biological activity and interaction with molecular targets.
The uniqueness of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS #53222-05-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C27H30N4O3S
- Molecular Weight : 490.62 g/mol
- CAS Registry Number : 53222-05-2
- Structure : The compound features an acridine moiety linked to a hexanesulfonamide, which may influence its biological interactions.
1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- exhibits several biological activities, primarily through its interaction with cellular pathways:
- Antitumor Activity : Research indicates that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The acridine structure is known for intercalating DNA, which could contribute to its antitumor effects .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections .
Toxicity and Side Effects
While the compound shows promise, it is crucial to understand its toxicity profile. Toxicity studies have indicated potential side effects that warrant further investigation:
- Cytotoxicity : In vitro studies have revealed varying levels of cytotoxicity depending on the concentration and exposure time .
- Safety Profile : Data from toxicity databases suggest that careful dosing is necessary to minimize adverse effects during therapeutic applications .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of 1-Hexanesulfonanilide on human cancer cell lines demonstrated significant growth inhibition. The researchers treated several cancer cell lines with varying concentrations of the compound and observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | DNA intercalation and damage |
This study highlights the potential of this compound as an antitumor agent, particularly in breast and cervical cancers .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that 1-Hexanesulfonanilide could be a candidate for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, and how should purity be assessed?
- Methodological Answer : The compound can be synthesized via stepwise sulfonation of hexane followed by coupling with 3-acetamido-9-acridinylamine. Key intermediates should be purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by -NMR and -NMR for structural confirmation. Mass spectrometry (ESI-MS) is critical for verifying molecular weight .
Q. What solvents and conditions are optimal for handling this compound in experimental settings?
- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents under inert atmospheres (N/Ar). Storage at -20°C in amber vials is recommended. For kinetic studies, maintain reaction temperatures below 40°C to prevent decomposition .
Advanced Research Questions
Q. How can factorial design optimize the reaction conditions for synthesizing 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-?
- Methodological Answer : Implement a fractional factorial design (FFD) to evaluate the effects of temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Use response surface methodology (RSM) to model yield (%) as the dependent variable. Orthogonal arrays (e.g., L Taguchi design) reduce experimental runs while identifying significant interactions. Validate the model with ANOVA (p < 0.05) and optimize via desirability functions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) during characterization?
- Methodological Answer : Cross-validate using X-ray crystallography for unambiguous structural determination. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. If MS fragments contradict expected cleavage patterns, perform tandem MS/MS with collision-induced dissociation (CID) and compare with computational fragmentation tools (e.g., CFM-ID). Theoretical IR/Raman spectra from density functional theory (DFT) calculations (B3LYP/6-31G*) can clarify vibrational modes .
Q. How can AI-driven simulations enhance understanding of this compound’s molecular interactions (e.g., binding to DNA or proteins)?
- Methodological Answer : Integrate molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to predict binding affinities and conformational stability. Train artificial neural networks (ANNs) on experimental IC data to correlate structural features (e.g., acridinylamine substituents) with bioactivity. COMSOL Multiphysics can model diffusion kinetics in biological matrices, while quantum mechanical/molecular mechanical (QM/MM) simulations elucidate electron transfer mechanisms .
Q. What experimental frameworks address low reproducibility in catalytic applications of this compound?
- Methodological Answer : Adopt the ICReDD feedback loop: (1) Use quantum chemical calculations (Gaussian 16) to screen reaction pathways, (2) apply machine learning (Python/scikit-learn) to prioritize experimental conditions from computational data, and (3) validate with high-throughput robotic synthesis (Chemspeed platforms). Statistical reproducibility requires ≥3 independent replicates with RSD < 5% for kinetic data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between theoretical predictions and experimental observations (e.g., reaction yields)?
- Methodological Answer : Conduct sensitivity analysis to identify variables (e.g., solvent purity, trace O) causing discrepancies. Compare computed activation energies (DFT) with experimental Arrhenius plots. If deviations exceed 10%, re-parameterize force fields or refine basis sets. For systematic errors, apply Bayesian inference to update prior probability distributions of reaction parameters .
Cross-Disciplinary Methodologies
Q. Can computational chemistry guide the discovery of derivatives with enhanced photostability?
- Methodological Answer : Yes. Perform time-dependent DFT (TD-DFT) to simulate UV-vis spectra and identify substituents that reduce π→π* transitions. Screen derivatives using COSMO-RS for solubility parameters and transition state theory (TST) for degradation kinetics. Validate with accelerated aging tests (Xe-arc lamp, ISO 4892-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
